molecular formula C11H8O3 B8697037 6-Methoxynaphthalene-1,2-dione CAS No. 21905-91-9

6-Methoxynaphthalene-1,2-dione

Cat. No.: B8697037
CAS No.: 21905-91-9
M. Wt: 188.18 g/mol
InChI Key: YIFKXAJBSQRUGI-UHFFFAOYSA-N
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Description

6-Methoxynaphthalene-1,2-dione is a naphthoquinone derivative featuring a methoxy group at the 6-position and two ketone functional groups at the 1- and 2-positions of the naphthalene ring. Its molecular formula is C₁₁H₈O₃, with a molar mass of 188.18 g/mol. The compound’s structure confers unique reactivity, particularly in redox processes and electrophilic interactions, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

21905-91-9

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

6-methoxynaphthalene-1,2-dione

InChI

InChI=1S/C11H8O3/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h2-6H,1H3

InChI Key

YIFKXAJBSQRUGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxynaphthalene-1,2-dione typically involves the methoxylation of naphthalene derivatives followed by oxidation. One common method includes the use of 2-methoxynaphthalene as a starting material, which undergoes oxidation to form the desired dione. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium .

Industrial Production Methods: Industrial production of 6-Methoxynaphthalene-1,2-dione may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.

    Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, forming diols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 6-Methoxy-1,2-dihydroxynaphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research.

  • Antimicrobial Activity : Research has indicated that 6-methoxynaphthalene-1,2-dione possesses significant antimicrobial properties. It has shown effectiveness against pathogenic bacteria such as Helicobacter pylori, with minimum inhibitory concentrations reported in the range of 0.156–0.625 µg/mL. This suggests potential therapeutic applications in treating gastric infections.
  • Anticancer Activity : Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, derivatives of naphthoquinones have demonstrated selective toxicity towards tumor cells while sparing normal cells. In vitro studies indicated that certain derivatives induced apoptosis in HeLa cells, highlighting their potential as anticancer agents .
  • Antioxidant Properties : The compound acts as an electron acceptor in redox reactions, which helps mitigate oxidative stress by scavenging free radicals. This antioxidant activity may contribute to its protective effects against oxidative damage and its role in cancer prevention .
Biological ActivityTargetMechanismReferences
AntimicrobialH. pyloriBactericidal activity
AnticancerHeLa cellsApoptosis induction
AntioxidantGeneralFree radical scavenging

Medicinal Applications

The compound is being investigated for its potential role in drug development and therapeutic applications:

  • Traditional Medicine : In traditional practices, derivatives of 6-methoxynaphthalene-1,2-dione are used for their anti-inflammatory properties. Its efficacy in this regard is supported by studies demonstrating its ability to modulate inflammatory pathways .
  • Drug Development : The unique properties of this compound make it a candidate for further exploration in the development of new pharmaceuticals aimed at treating infections and cancers.

Industrial Applications

6-Methoxynaphthalene-1,2-dione is utilized in various industrial processes:

  • Dyes and Pigments : The compound is used in the production of dyes and pigments due to its vibrant color and stability. Its chemical structure allows for modifications that can yield different shades suitable for various applications.
  • Chemical Synthesis : As a precursor in organic synthesis, it serves as an important intermediate for creating other complex organic compounds. Its ability to undergo electrophilic substitution reactions enhances its utility in synthetic chemistry .

Study on Antimicrobial Effects

A significant study evaluated the antimicrobial effects of naphthoquinone derivatives against resistant strains of H. pylori. The results indicated that compounds similar to 6-methoxynaphthalene-1,2-dione exhibited MIC values comparable to conventional antibiotics like amoxicillin .

Cytotoxicity Evaluation

Another research focused on evaluating the cytotoxic effects of naphthoquinone derivatives on different cancer cell lines (e.g., IGROV-1 and SK-MEL-28). The study utilized flow cytometry to assess apoptosis rates and found that certain derivatives induced significant cell death in tumor cells while maintaining lower toxicity levels in non-tumoral cells .

Mechanism of Action

The mechanism of action of 6-Methoxynaphthalene-1,2-dione in biological systems involves its interaction with various molecular targets. It can inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential metabolic pathways. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Methoxynaphthalene-1,2-dione with structurally related compounds, emphasizing differences in functional groups, synthesis, and applications:

Compound Molecular Formula Functional Groups Synthesis Highlights Key Applications/Toxicity
6-Methoxynaphthalene-1,2-dione C₁₁H₈O₃ 1,2-dione, 6-methoxy Likely involves oxidation of 6-methoxynaphthalene or nucleophilic substitution Potential redox activity; toxicity data inferred from naphthalene derivatives (see below)
2-Acetyl-6-methoxynaphthalene C₁₃H₁₂O₂ Acetyl, methoxy Derived from Friedel-Crafts acylation; used as a precursor for Naproxen Pharmaceutical intermediate; low hydrogen bonding capacity (TPSA = 26.3 Ų)
3,4-Diethoxycyclobut-3-ene-1,2-dione C₈H₁₀O₄ Cyclobutenedione, ethoxy Synthesized in ethanol at ambient temperature; precursor for anti-Leishmania agents Anti-parasitic activity; cost-effective synthesis
6-Methoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene C₁₅H₂₂O Methoxy, tetramethyl-tetrahydronaphthalene Hydrogenation of aromatic ring; structural saturation reduces reactivity Likely lower toxicity due to reduced aromaticity

Stability and Pharmacokinetics

  • The methoxy group in 6-Methoxynaphthalene-1,2-dione likely enhances stability by reducing electrophilicity compared to unsubstituted naphthoquinones. However, the dione moiety may render it susceptible to enzymatic reduction, affecting bioavailability .
  • Saturated analogs like 6-Methoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene exhibit improved metabolic stability due to reduced aromaticity, though at the cost of diminished reactivity .

Research Findings and Implications

  • Toxicity Considerations: Naphthalene derivatives’ documented hemolytic and carcinogenic effects underscore the need for rigorous toxicological profiling of 6-Methoxynaphthalene-1,2-dione .

Biological Activity

6-Methoxynaphthalene-1,2-dione, also known as 6-methoxy-1,2-naphthoquinone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.

6-Methoxynaphthalene-1,2-dione belongs to the naphthoquinone family, characterized by a bicyclic structure with two fused aromatic rings and two carbonyl groups. Its chemical structure allows it to participate in redox reactions, acting as an electron acceptor and influencing various biochemical pathways. This property is crucial for its interaction with cellular components and contributes to its biological activities.

Antimicrobial Activity

Research has demonstrated that 6-methoxynaphthalene-1,2-dione exhibits notable antimicrobial properties. A study evaluated its efficacy against several pathogenic bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL
Bacillus subtilis10 µg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of 6-methoxynaphthalene-1,2-dione has been investigated in various cancer cell lines. A study focused on its effects on human cancer cell lines such as A549 (lung), HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells. The findings revealed that:

  • Cell Growth Inhibition : The compound significantly inhibited cell proliferation in a dose-dependent manner.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with 6-methoxynaphthalene-1,2-dione caused cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : The compound induced apoptosis as evidenced by increased cleavage of PARP (Poly ADP-ribose polymerase), a marker for apoptosis .

Case Study: Compound 9h

In a related study, derivatives of 6-methoxynaphthalene were synthesized, with compound 9h showing the most potent anti-proliferative activity across multiple cancer cell lines. This compound was found to upregulate Nur77 expression, leading to nuclear export and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 6-methoxynaphthalene-1,2-dione can be influenced by modifications to its structure. Research has shown that substituents on the naphthalene ring can enhance or diminish its antimicrobial and anticancer properties. For instance:

  • Substituted Derivatives : Variations such as the introduction of halogens or alkyl groups have been explored to optimize activity against specific targets.
  • Synthesis Pathways : Efficient synthetic routes have been developed to produce these derivatives while maintaining high yields .

Q & A

Q. Table 1. Risk-of-Bias Criteria for In Vivo Studies (Adapted from )

Bias TypeKey QuestionsMitigation Strategy
Selection BiasWere doses randomized and allocation concealed?Use block randomization and opaque envelopes
Detection BiasWas exposure quantified via analytical chemistry?Validate with LC-MS/MS
Attrition BiasWere all animals included in the final analysis?Predefine exclusion criteria in protocols

Q. Table 2. Tiered Confidence Levels in Study Evidence ()

TierCriteria
High ConfidenceAll key bias questions answered "Yes" (e.g., exposure validated, no attrition)
Moderate Confidence3/4 key questions answered "Yes"
Low Confidence≤2 key questions answered "Yes"

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